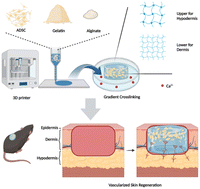3D bioprinting of a gradient stiffened gelatin–alginate hydrogel with adipose-derived stem cells for full-thickness skin regeneration†
Journal of Materials Chemistry B Pub Date: 2023-02-21 DOI: 10.1039/D2TB02200A
Abstract
Current hydrogel-based scaffolds offer a promising approach to accelerate tissue regeneration, but great challenges remain in developing platforms that mimic the physical microenvironment of tissues combined with therapeutic biological cues. Here, a 3D bioprinting gelatin–alginate hydrogel for the construction of gradient composite scaffolds that mimic the dermal stiffness microenvironment was developed for architecture construction by extruding the bioink on calcium-containing substrates to achieve gradient secondary cross-linking, meanwhile, adipose-derived stem cells were encapsulated in the present hydrogels for therapeutic purposes. The gradient-stiffness scaffold exhibited good stability and biocompatibility as well as enhanced proliferation and migration of the adipose-derived stem cells. In addition, the promoted angiogenesis and healing efficiency was demonstrated via the animal wound model and was mainly attributed to the enhanced paracrine secretion of adipose-derived stem cells by the physical microenvironment provided within the gradient stiffness scaffold. The current 3D printed gradient scaffolds provide adipose-derived stem cells with a distinct yet successive architecture rather than the typical uniform microenvironment to accelerate skin regeneration, which may have broader applications in other chronic wounds or tissue defects.


Recommended Literature
- [1] Zwitterionic π-radical involving EDT-TTF-imidazole and F4TCNQ: redox properties and self-assembled structure by hydrogen-bonds and multiple S⋯S interactions†
- [2] Contents list
- [3] Hierarchical forest-like photoelectrodes with ZnO nanoleaves on a metal dendrite array†
- [4] Host–guest energetic materials constructed by incorporating oxidizing gas molecules into an organic lattice cavity toward achieving highly-energetic and low-sensitivity performance†
- [5] Microfluidic devices for imaging neurological response of Drosophila melanogaster larva to auditory stimulus†
- [6] A novel magnetic fluid for ultra-fast and highly efficient extraction of N1-methylnicotinamide in urine samples†
- [7] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [8] ENDOR study of a thiocytosine oxidation product in cytosine monohydrate crystals doped with 2-thiocytosine, X-irradiated at 15 K
- [9] Front cover
- [10] Solution-phase growth mechanism of phosphorus-doped MnAs nanoparticles: size, polydispersity and dopant control on the nanoscale†










